molecular formula C21H17NO4 B13557455 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid

3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid

Cat. No.: B13557455
M. Wt: 347.4 g/mol
InChI Key: YFHVXXFPFZNPJB-UHFFFAOYSA-N
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Scientific Research Applications

Biological Activity

3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid, also referred to as Fmoc-cyclopropyl propynoic acid, is a compound of notable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Density 1.4 g/cm³
Melting Point 180-185 °C
Boiling Point 641.6 °C at 760 mmHg
LogP 4.97

These properties suggest a stable compound with potential lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group provides stability and protects the amino group during chemical reactions, while the cyclopropyl moiety may enhance binding affinity to biological targets through hydrophobic interactions.

Research indicates that compounds with similar structures can modulate enzyme activity, potentially leading to anti-inflammatory and anticancer effects .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds structurally related to Fmoc-cyclopropyl propynoic acid. For instance, derivatives have shown promise in inhibiting tumor growth through apoptosis induction in cancer cell lines .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of similar compounds. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of Fmoc-cyclopropyl propynoic acid on various cancer cell lines (e.g., MCF-7, HeLa). The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent .
  • In Vivo Studies :
    • Animal models treated with derivatives of this compound demonstrated reduced tumor sizes compared to controls, supporting its therapeutic potential in oncology .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound interacts with specific receptors involved in cell proliferation and apoptosis, confirming its role as a modulator in these pathways .

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropyl]prop-2-ynoic acid

InChI

InChI=1S/C21H17NO4/c23-19(24)9-10-21(11-12-21)22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,11-13H2,(H,22,25)(H,23,24)

InChI Key

YFHVXXFPFZNPJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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